Spirapril - 83647-97-6

Spirapril

Catalog Number: EVT-284514
CAS Number: 83647-97-6
Molecular Formula: C22H30N2O5S2
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spirapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug. [, , , ] It is classified as a dicarboxypeptidase inhibitor and acts as a competitive inhibitor of ACE. [, ] In scientific research, spirapril serves as a valuable tool to investigate the role of the renin-angiotensin system in various physiological and pathological processes. Spirapril itself is inactive, but it is readily hydrolyzed in vivo to its active metabolite, spiraprilat. [, ]

Synthesis Analysis

The synthesis of spirapril (compound 5 in the original paper) involves a multi-step process. [] Key steps include the condensation of L-proline with an appropriately substituted glutaric acid derivative, followed by cyclization to form the pyrrolidine ring. Subsequent modifications introduce the ester side chain that is characteristic of spirapril. The final step involves the formation of the hydrochloride salt. The synthesis of its active metabolite, spiraprilat (compound 25), involves the hydrolysis of the ester group in spirapril. The synthesis of glycyl (compound 18b) and lysyl (compounds 36 and 37) analogues of spirapril are also described in the paper. []

Mechanism of Action

Spirapril exerts its effects through its active metabolite, spiraprilat. Spiraprilat competitively binds to and inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II. [, , , ] This inhibition blocks the potent vasoconstrictive effects of angiotensin II, leading to vasodilation. [, , ] Additionally, spiraprilat reduces aldosterone secretion, which results in increased sodium excretion and subsequent water outflow. []

Physical and Chemical Properties Analysis

Spirapril is a white to off-white crystalline powder. [] It is freely soluble in water, methanol, and ethanol. Spirapril is a prodrug, with low bioavailability due to significant first-pass metabolism. [] Its active metabolite, spiraprilat, has a longer half-life than spirapril and is primarily eliminated through both renal and hepatic pathways. [, , , ]

Applications
  • Cardiovascular Research: Spirapril has been used to investigate its effects on cardiac remodeling after myocardial infarction in rats. [] Studies have also explored the potential benefits of spirapril in treating congestive heart failure by analyzing its impact on systemic and regional hemodynamics. [, , , ]
  • Hypertension Research: Spirapril's antihypertensive properties have been studied in various animal models and human subjects. Researchers have investigated the effects of spirapril on blood pressure regulation, including 24-hour ambulatory blood pressure monitoring, in patients with essential hypertension. [, , , , , , ] Studies have also examined the impact of spirapril on aortic stiffening induced by renovascular hypertension in dogs. []
  • Renal Function Research: Researchers have used spirapril to explore its effects on kidney function, particularly in hypertensive patients with chronic renal failure. Studies have focused on assessing the drug's tolerability and impact on renal hemodynamics and urinary albumin excretion. [, , ]
  • Metabolic Effects Research: Spirapril has been employed in studies investigating its metabolic effects in patients with diabetes or metabolic syndrome. Researchers have examined the drug's influence on insulin sensitivity, serum lipid levels, and blood glucose control. [, , , , ]
  • Drug Interaction Studies: Scientific investigations have been conducted to assess the potential for drug interactions between spirapril and other commonly used medications, such as hydrochlorothiazide and digoxin. [, , ] These studies aim to determine if spirapril alters the pharmacokinetics or pharmacodynamics of these drugs.

Spiraprilat

    Compound Description: Spiraprilat is the active metabolite of spirapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug. [, , , , , , , , , , , ] Spiraprilat competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [, , , , , , , , , , , ] This action leads to vasodilation and a decrease in angiotensin II-induced aldosterone secretion. [, , ] Spiraprilat is poorly absorbed when administered orally and exhibits a longer half-life compared to spirapril. [, ]

    Relevance: Spiraprilat is directly relevant to spirapril as its active metabolite. While spirapril itself is inactive, it is rapidly metabolized into spiraprilat in the body, with spiraprilat being responsible for the therapeutic effects attributed to spirapril. [, , , , , , , , , , , ] Understanding the pharmacokinetic and pharmacodynamic properties of both compounds is crucial, as variations in their metabolism and elimination can significantly impact the therapeutic outcome of spirapril treatment. [, , , , , , , ]

Hydrochlorothiazide

    Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in combination therapy for hypertension. [, , , , , , , , , ] It works by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased water excretion and a reduction in blood volume. []

    Relevance: Hydrochlorothiazide is often co-administered with spirapril in the management of hypertension. [, , , , , , , , , ] Studies have investigated the potential drug interaction between these two compounds, confirming that hydrochlorothiazide does not significantly affect the pharmacokinetics of spirapril and vice versa. [, ] The combination therapy is generally well-tolerated and considered safe for managing hypertension. [, , ]

Enalapril

    Compound Description: Enalapril is another ACE inhibitor prodrug, similar to spirapril, that is metabolized into its active form, enalaprilat. [, ]

    Relevance: Enalapril serves as a comparator drug in several studies evaluating the efficacy and tolerability of spirapril in treating hypertension. [, , ] These studies aim to determine the relative effectiveness and safety profile of spirapril compared to established ACE inhibitors like enalapril. [, , ]

Captopril

    Compound Description: Captopril is an ACE inhibitor that directly inhibits ACE without the need for metabolic conversion. [, ]

    Relevance: Similar to enalapril, captopril is often used as a comparator drug in studies evaluating the effectiveness of spirapril in the management of hypertension. [, ] In these studies, spirapril demonstrated a comparable or superior blood pressure-lowering effect to captopril. [, ]

Lisinopril

    Compound Description: Lisinopril is a long-acting ACE inhibitor that is administered in its active form, eliminating the need for metabolic conversion. []

    Relevance: Lisinopril serves as another comparator drug in studies evaluating the efficacy and tolerability of spirapril in treating hypertension. [] The comparison with lisinopril helps to establish the relative effectiveness of spirapril within the broader context of available ACE inhibitors. []

Trandolapril

    Compound Description: Trandolapril is another ACE inhibitor prodrug that requires metabolic conversion to its active form, trandolaprilat. []

    Relevance: Similar to other ACE inhibitors, trandolapril is used as a comparator drug in clinical trials to assess the efficacy and safety of spirapril in managing hypertension. [] These comparative studies contribute to a broader understanding of the relative strengths and weaknesses of different ACE inhibitors. []

Zofenopril

    Compound Description: Zofenopril is a sulfhydryl-containing ACE inhibitor prodrug that requires metabolic conversion to its active form, zofenoprilat. []

    Relevance: Zofenopril was used in a comparative study with spirapril to evaluate their respective effects on cardiac remodeling in rats with congestive heart failure after myocardial infarction. [] The study aimed to determine whether the presence of a sulfhydryl group in zofenopril provided any additional benefits compared to spirapril, which lacks a sulfhydryl group. []

Atenolol

    Compound Description: Atenolol is a beta-blocker commonly used in treating hypertension and other cardiovascular conditions. []

    Relevance: Atenolol served as a comparator drug in a study evaluating the metabolic effects of spirapril compared to a beta-blocker approach in managing hypertension. [] This comparison helped assess the potential benefits and drawbacks of each drug class concerning their impact on metabolic parameters. []

Isradipine

    Compound Description: Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. [, , ]

    Relevance: Isradipine was investigated in combination with spirapril for managing hypertension in patients with reduced kidney function and diabetic nephropathy. [, ] The combination aimed to achieve synergistic blood pressure control and assess the impact on renal function in these specific patient populations. [, ]

Nitrendipine

    Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker used for treating hypertension. [, ]

    Relevance: Nitrendipine was included in a comparative study to assess its efficacy and tolerability compared to spirapril in patients with mild to moderate hypertension. [, ] This study aimed to determine the relative effectiveness and side effect profiles of the two drugs. [, ]

Glibenclamide (Glyburide)

    Compound Description: Glibenclamide, also known as glyburide, is a sulfonylurea drug used in the treatment of type 2 diabetes mellitus. []

    Relevance: While not directly related to the mechanism of action of spirapril, glibenclamide was investigated for potential drug interactions with spirapril. [] These studies are essential for understanding the safety profile of spirapril when co-administered with other medications commonly used by patients with hypertension and other comorbidities. []

Other Compounds:

  • Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) investigated for potential drug interactions with spirapril. []
  • Cimetidine: A histamine H2 receptor antagonist investigated for potential drug interactions with spirapril. []
  • Rifampicin: An antibiotic investigated for potential drug interactions with spirapril. []
  • Nicardipine: A dihydropyridine calcium channel blocker investigated for potential drug interactions with spirapril. []

Properties

CAS Number

83647-97-6

Product Name

Spirapril

IUPAC Name

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Molecular Formula

C22H30N2O5S2

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1

InChI Key

HRWCVUIFMSZDJS-SZMVWBNQSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3

Solubility

2.93e-02 g/L

Synonyms

BRN4277924; BRN-4277924; BRN 4277924; Spirapril; Spiraprilum; Espirapril; Spirapril HCl; Spirapril hydrochloride

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.